N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzylcarbamoyl group and a phenylmethanesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the piperidine derivative with benzyl isocyanate under controlled conditions to form the benzylcarbamoyl group.
Addition of the Phenylmethanesulfonyl Group: The final step involves the sulfonylation of the piperidine derivative using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE
- N-(1-BENZYLCARBAMOYL-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE
- N-(1-PHENETHYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE
Uniqueness
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H29N3O4S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O4S/c31-26(23-15-17-30(18-16-23)35(33,34)20-22-11-5-2-6-12-22)29-25-14-8-7-13-24(25)27(32)28-19-21-9-3-1-4-10-21/h1-14,23H,15-20H2,(H,28,32)(H,29,31) |
InChI Key |
ULDIPTPKPVEJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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